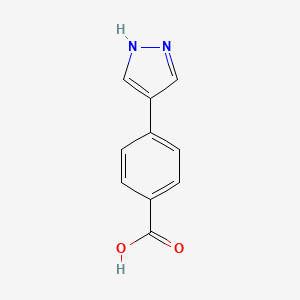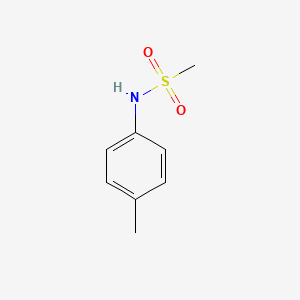
N-(4-甲基苯基)甲磺酰胺
描述
N-(4-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number 4284-47-3 . It has a molecular weight of 185.25 and its IUPAC name is N-(4-methylphenyl)methanesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for N-(4-methylphenyl)methanesulfonamide is 1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 . The compound has a molecular formula of C8H11NO2S .Physical And Chemical Properties Analysis
N-(4-methylphenyl)methanesulfonamide is a solid compound . It has a molecular weight of 185.25 g/mol . The compound has a topological polar surface area of 68.5 Ų .科学研究应用
1. 分子构象和振动跃迁研究
N-(4-甲基苯基)甲磺酰胺一直是分子构象和振动跃迁领域的研究对象。Karabacak、Cinar和Kurt(2010)的研究利用密度泛函理论(DFT)来研究相关化合物的分子构象、NMR化学位移和振动跃迁,为其分子性质提供了见解 (Karabacak, Cinar, & Kurt, 2010)。
2. 超分子组装中的结构研究
对尼美舒利三唑衍生物的结构特征和超分子组装进行了研究,其中包括与N-(4-甲基苯基)甲磺酰胺相关的化合物。Dey等人(2015)利用X射线粉末衍射分析了这些化合物之间的分子间相互作用的性质,突出了分子结构在它们的组装和相互作用中的重要性 (Dey et al., 2015)。
3. 化学选择性N-酰基化试剂的开发
Kondo、Sekimoto、Nakao和Murakami(2000)开发了多种N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,展示了它们作为化学选择性N-酰基化试剂的用途。这项研究有助于理解这些化合物中的结构-反应性关系 (Kondo et al., 2000)。
4. 合成和结构表征
N-(4-甲基苯基)甲磺酰胺及其衍生物的合成和结构表征一直是几项研究的重点。例如,Durgadas、Mukkanti和Pal(2012)合成了一个衍生化合物,并利用各种光谱技术对其结构进行了表征 (Durgadas, Mukkanti, & Pal, 2012)。
属性
IUPAC Name |
N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIRQJITXDDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)methanesulfonamide | |
CAS RN |
4284-47-3 | |
| Record name | N-(4-METHYLPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


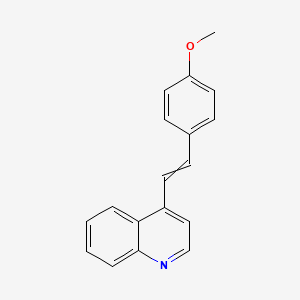
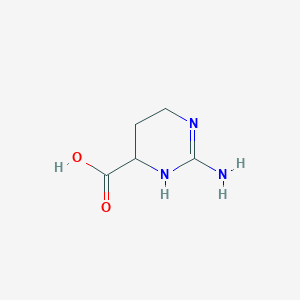
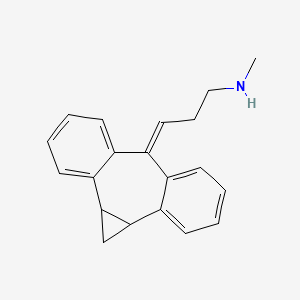

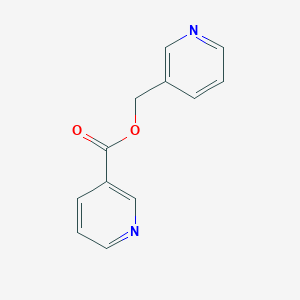
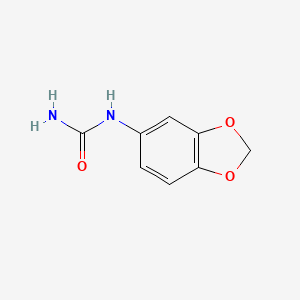
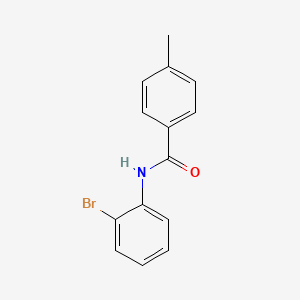
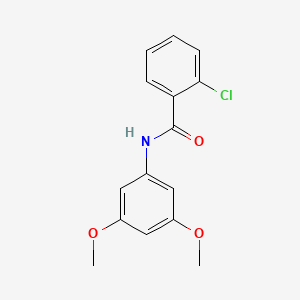
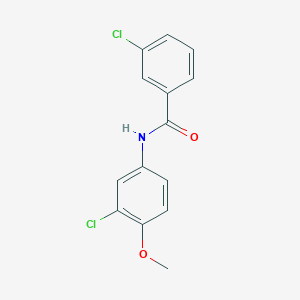
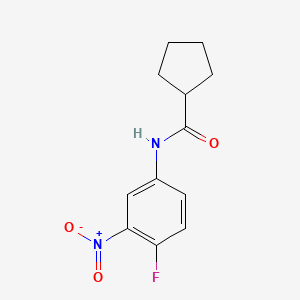
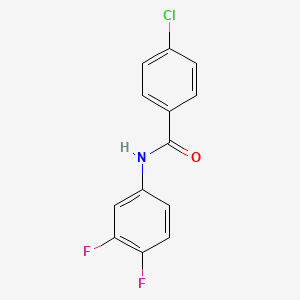
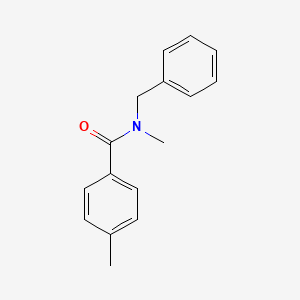
![4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633184.png)
